5-(フラン-2-イル)-6-オキソ-1H-ピリジン-3-カルボン酸

説明

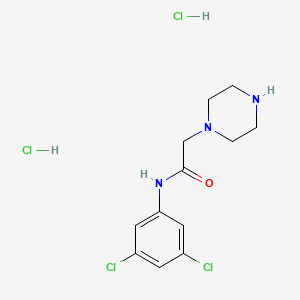

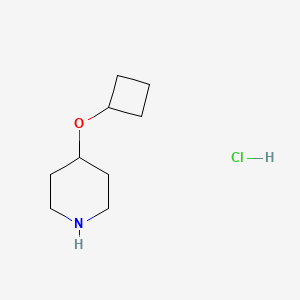

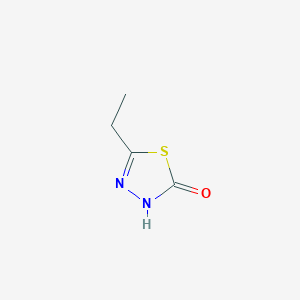

The compound “5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a complex organic molecule that contains a furan ring and a pyridine ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and composed of a six-membered ring with five carbon atoms and a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, furan derivatives have been synthesized from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . Pyridine derivatives have been synthesized through multistep chemical routes .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, ultraviolet–visible spectroscopy (UV–Vis), and nuclear magnetic resonance (NMR) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .

科学的研究の応用

抗菌剤

5-(フラン-2-イル)-6-オキソ-1H-ピリジン-3-カルボン酸を含むフラン誘導体は、抗菌特性について広く研究されてきました。 これらの化合物は、グラム陽性菌とグラム陰性菌の両方に対して有効性が示されています 。フラン核を抗菌剤に組み込むことは、その治療の可能性により、医薬品化学における重要な戦略です。新しいフラン系抗菌化合物の開発は、微生物耐性という世界的な課題に対処する上で重要になる可能性があります。

殺菌剤および殺虫剤

フラン核は、殺菌剤および殺虫剤として機能する化合物にも存在します 。フラン誘導体の構造的多様性は、農業における潜在的な用途を持つさまざまな化合物の合成を可能にします。これらの化合物は、作物を真菌感染症や害虫の侵入から保護し、農業生産性の向上に貢献することができます。

化学療法剤

一部のフラン誘導体は、降圧作用、抗炎症作用、鎮痛作用など、さまざまな薬理作用を示します 。これにより、化学療法剤として価値があります。これらの化合物の多様な生物活性は、さまざまな健康状態の新しい薬剤の開発に活用できます。

複素環式化合物の合成

フラン誘導体は、オキサジアゾールやトリアゾールなどの複素環式化合物の合成における重要な中間体です 。これらの複素環は、特定の治療効果を持つ薬剤を作成するために、製薬業界で重要です。フラン誘導体からこれらの化合物を合成できることは、利用可能な薬剤のレパートリーを拡大します。

バイオベース材料

石油化学製品からバイオベース材料への転換により、フラン誘導体の重要性が高まっています 。これらの化合物はバイオマスから合成でき、従来の化学反応物の持続可能な代替手段を提供します。フラン誘導体は、プラスチック、燃料、その他の貴重な化学物質など、幅広い材料を作成するために使用できます。

酵素触媒反応

フラン誘導体は、酵素触媒反応の基質であり、貴重な化学物質の生成につながります 。たとえば、特定の酵素による5-ヒドロキシメチルフルフラールの酸化は、バイオポリマー生産の前駆体であるフラン-2,5-ジカルボン酸の形成をもたらす可能性があります。この用途は、グリーンケミストリーと持続可能な製造プロセスにおけるフラン誘導体の役割を強調しています。

有機合成

問題の化合物は、有機合成における出発物質または中間体として使用できます 。その反応性は、材料科学から薬物開発まで、さまざまな用途を持つさまざまな有機分子の作成を可能にします。

作用機序

Target of Action

Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that the compound may interact with multiple targets within the cell.

Mode of Action

Furan derivatives are known to interact with various cellular targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular signaling pathways, gene expression, or enzymatic activity, resulting in its observed biological effects.

Biochemical Pathways

Given the broad biological activities of furan derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, viral replication, or cell proliferation, among others.

Pharmacokinetics

The bioavailability of a compound is influenced by its adme properties, which determine how much of the compound reaches its site of action within the body .

Result of Action

Based on the known biological activities of furan derivatives, this compound may have effects such as inhibiting the proliferation of certain cell types , modulating inflammatory responses, or interfering with viral replication .

生化学分析

Biochemical Properties

5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . The interaction between 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and bacterial enzymes involves the formation of a stable complex, which prevents the enzymes from catalyzing essential biochemical reactions necessary for bacterial survival . Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can inhibit the proliferation of certain cancer cells by inducing apoptosis, a process of programmed cell death . This apoptotic effect is mediated through the activation of specific signaling pathways that lead to the expression of pro-apoptotic genes and the suppression of anti-apoptotic genes . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activity, without causing significant toxicity . At higher doses, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can cause adverse effects, including toxicity to healthy cells and tissues . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which further increases in dosage do not enhance its therapeutic effects but instead lead to toxicity .

Metabolic Pathways

5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can influence its therapeutic effects and toxicity, as the metabolites may contribute to its overall activity and potential side effects . Additionally, this compound can affect metabolic flux and the levels of key metabolites, further influencing cellular function and responses .

Transport and Distribution

The transport and distribution of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is important for its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

特性

IUPAC Name |

5-(furan-2-yl)-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9-7(8-2-1-3-15-8)4-6(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPZFHAUWGTAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686892 | |

| Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-61-1 | |

| Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)

![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)

![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine](/img/structure/B1456055.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1456057.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B1456060.png)